![molecular formula C14H8ClF3N2S B2515796 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338396-81-9](/img/structure/B2515796.png)

3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

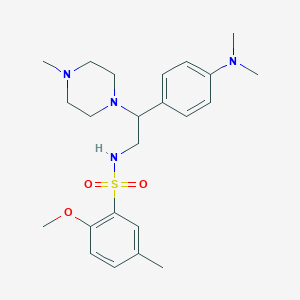

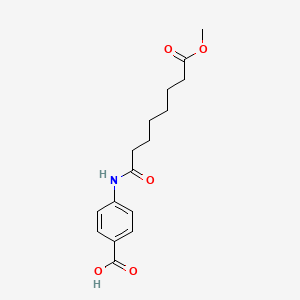

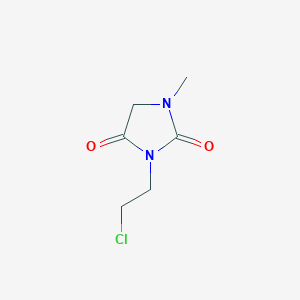

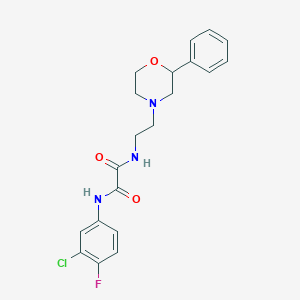

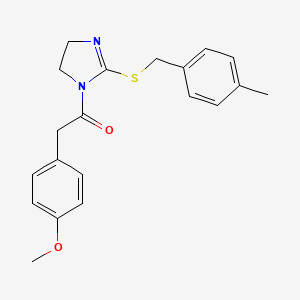

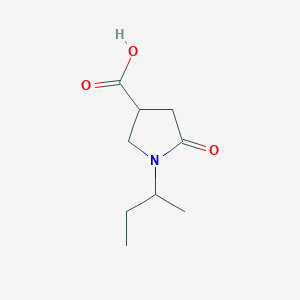

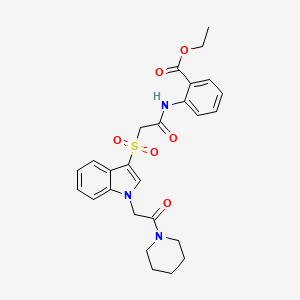

The compound "3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile" is a chemical of interest in the field of medicinal chemistry due to its potential as a chemotherapeutic agent. The related compounds studied in the provided papers share a common structural motif, which includes a pyridinecarbonitrile core substituted with various groups that contribute to the compound's chemical and biological properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of a pyridinecarbonitrile core, which is a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile has been described as a building block for such compounds . The reactions with bisnucleophiles are crucial steps in the synthesis process, leading to the formation of the final chemotherapeutic agents.

Molecular Structure Analysis

The molecular structure of these compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing that the pyridine and pyrimidine rings are almost coplanar . The geometrical parameters obtained from density functional theory (DFT) calculations are in agreement with the X-ray diffraction (XRD) results, confirming the predicted molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from molecular electrostatic potential (MEP) maps. The MEP maps indicate that the negative electrostatic potential regions are mainly localized over the CN and CF3 groups, suggesting these are possible sites for electrophilic attack. In contrast, positive regions are localized around NH groups or other parts of the molecule, indicating possible sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as vibrational wave numbers, have been computed using DFT quantum chemical calculations and analyzed using FT-IR and FT-Raman spectroscopy. The vibrational bands obtained in the infrared and Raman spectra have been assigned based on these calculations. The nonlinear optical properties and hyperpolarizability of these compounds have also been theoretically predicted, suggesting potential applications in materials science . The molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain biological targets, indicating their potential as anti-diabetic compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- 3-Pyridinecarbonitrile derivatives, similar to 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile, have been studied for their potential in chemical synthesis. For instance, derivatives of pyridinecarbonitrile have been used to create novel heterocyclic systems through intramolecular cyclization reactions, demonstrating their utility in synthetic chemistry (Bondarenko et al., 2016).

Spectroscopic Analysis and Molecular Properties

- Spectroscopic techniques like FT-IR and FT-Raman have been employed to analyze compounds structurally similar to 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile. These studies provide insights into the equilibrium geometry, vibrational wave numbers, and molecular properties of such compounds, essential for understanding their chemical behavior (Alzoman et al., 2015).

Potential in Medicinal Chemistry

- Although the exact compound has not been directly linked to medicinal applications, structurally similar compounds have been explored for their potential as chemotherapeutic agents. For example, research involving molecular docking studies suggests that certain pyridinecarbonitrile derivatives might exhibit inhibitory activity against specific enzymes, indicating their potential use in drug development (Alomary et al., 2015).

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2S/c15-11-3-1-9(2-4-11)8-21-13-5-10(14(16,17)18)7-20-12(13)6-19/h1-5,7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNPRQLWVYZFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)

![5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2515721.png)

![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)

![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)